molecular formula C16H17FN4O2 B2807314 2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylic acid CAS No. 1775400-33-3

2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylic acid

Cat. No.: B2807314
CAS No.: 1775400-33-3
M. Wt: 316.336
InChI Key: ZAMFOQBJQQNERZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylic acid” is a chemical compound that has been studied in the context of its potential inhibitory effects on human Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .


Synthesis Analysis

The synthesis of this compound or its analogues often involves complex chemical reactions. For instance, one study described the evaporation of solvent under vacuum, followed by purification of the residue by silica gel chromatography .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as mass spectra, 1H-NMR, and 13C-NMR . These techniques provide detailed information about the atomic composition and arrangement within the molecule.


Chemical Reactions Analysis

The compound and its analogues have been shown to have promising neuroprotective and anti-inflammatory properties . They have been observed to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using techniques such as UV spectroscopy and NMR spectroscopy . These techniques provide information about the compound’s absorbance of light and its magnetic properties, respectively.

Scientific Research Applications

Cancer Research

Compounds structurally related to "2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylic acid" are explored for their potential in treating cancer. For instance, inhibitors targeting Aurora kinase, which play a crucial role in cell division, are investigated for their cancer therapeutic potential. Such compounds can inhibit Aurora A, suggesting their utility in cancer treatment strategies (ロバート ヘンリー,ジェームズ, 2006).

Neurological Applications

The development of PET (Positron Emission Tomography) tracers for imaging fatty acid amide hydrolase (FAAH) in the brain highlights another application. Compounds like "this compound" are synthesized for imaging FAAH, which is involved in regulating endocannabinoid signaling in the brain. This research aids in understanding neurophysiological and pathological processes (K. Kumata et al., 2015).

Antibacterial and Antimicrobial Activity

Research into the antimicrobial properties of related compounds has been conducted, with studies exploring their efficacy against various bacterial strains. These compounds exhibit moderate to potent antibacterial and anthelmintic activities, contributing to the development of new antimicrobial agents (C. Sanjeevarayappa et al., 2015).

Enzyme Inhibition for Therapeutic Targets

Compounds structurally similar to the specified chemical are evaluated as enzyme inhibitors, offering potential therapeutic targets. For example, novel inhibitors for soluble epoxide hydrolase (sEH) have been identified, contributing to the understanding and treatment of diseases related to the epoxide hydrolase pathway (R. Thalji et al., 2013).

Future Directions

The compound and its analogues show promise in the field of neuroprotection and anti-neuroinflammatory agents . Future research could focus on further exploring these properties and developing the compound for potential therapeutic applications.

Properties

IUPAC Name

2-[4-(4-fluorophenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN4O2/c1-11-14(15(22)23)10-18-16(19-11)21-8-6-20(7-9-21)13-4-2-12(17)3-5-13/h2-5,10H,6-9H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMFOQBJQQNERZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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